![molecular formula C17H25NO7S B2907266 methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034397-13-0](/img/structure/B2907266.png)
methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate
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Description
Methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C17H25NO7S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Anticancer Agents
This compound serves as a precursor in the synthesis of Gefitinib , an anticancer drug used for the treatment of non-small cell lung cancer (NSCLC) . The process involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination, to produce Gefitinib with high yields. This showcases the compound’s utility in creating potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation of cancer cells.
Organic Light-Emitting Diodes (OLEDs)
The compound’s derivatives, particularly those related to 1,3-diketones, are valuable for constructing highly emissive metal complexes . These complexes are integral to the development of OLEDs, which are used in modern display and lighting technologies. The compound’s structure allows for the creation of strong light-absorbing metal complexes, enhancing the efficiency and brightness of OLEDs.
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound can be used to create robust light-harvesting characteristics in metal complexes for dye-sensitized solar cells . These cells rely on a photosensitizer, such as a metal complex derived from the compound, to absorb sunlight and convert it into electrical energy.
Ligand Design for Metal Complexes
The compound’s structure is conducive to the design of ligands that form metal complexes with specific properties . These complexes can be tailored for various applications, including catalysis, environmental remediation, and as sensors for detecting specific ions or molecules.
Pharmacological Research
The compound’s derivatives can be modified to interact with biological targets, such as enzymes or receptors . This interaction can be harnessed to study the mechanisms of diseases or to develop new therapeutic agents that can modulate these biological targets for treating various health conditions.
Chemical Education and Research
As a versatile chemical reagent, this compound can be used in educational settings to demonstrate various organic synthesis techniques and reactions . It also serves as a valuable research tool in the development of new synthetic methodologies and the exploration of reaction mechanisms.
properties
IUPAC Name |
methyl 3-[[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-15-4-3-13(17(20)24-2)11-16(15)26(21,22)18-8-5-14(19)12-6-9-25-10-7-12/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEFSCMPJFRTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)sulfamoyl)-4-methoxybenzoate |
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